1-(Difluoromethyl)-5-(trifluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-5-(trifluoromethyl)naphthalene is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
One common method is the radical trifluoromethylation of naphthalene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . Another approach involves the difluoromethylation of naphthalene derivatives using difluoromethylating agents like difluoromethyl bromide (CF2HBr) under specific reaction conditions . Industrial production methods often employ these synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-5-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of partially or fully reduced naphthalene derivatives.
Common reagents used in these reactions include halogenating agents, metal catalysts, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-5-(trifluoromethyl)naphthalene has found applications in various scientific research fields:
Biology: The compound’s unique fluorinated structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism by which 1-(Difluoromethyl)-5-(trifluoromethyl)naphthalene exerts its effects is largely influenced by the presence of the fluorine atoms. These atoms can alter the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. The compound can participate in radical processes, where the difluoromethyl and trifluoromethyl groups stabilize radical intermediates, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-5-(trifluoromethyl)naphthalene can be compared with other fluorinated naphthalene derivatives such as:
1-(Trifluoromethyl)naphthalene: Lacks the difluoromethyl group, resulting in different reactivity and applications.
2-(Trifluoromethyl)naphthalene: Positional isomer with distinct chemical properties and reactivity patterns.
α-(Trifluoromethyl)styrene derivatives: Versatile intermediates in organic synthesis with applications in C–F bond activation.
The uniqueness of this compound lies in the combination of both difluoromethyl and trifluoromethyl groups, which imparts distinct electronic and steric effects, enhancing its utility in various applications.
Eigenschaften
Molekularformel |
C12H7F5 |
---|---|
Molekulargewicht |
246.18 g/mol |
IUPAC-Name |
1-(difluoromethyl)-5-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15,16)17/h1-6,11H |
InChI-Schlüssel |
XCUXFGBCNIRJCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2C(F)(F)F)C(=C1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.